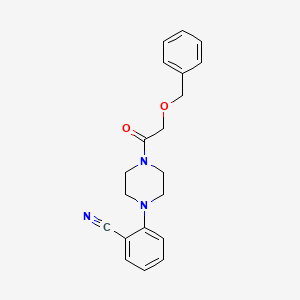

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0364289 是一种合成有机化合物,以其作为代谢型谷氨酸受体 5 (mGlu5) 的高度选择性正向变构调节剂而闻名。它与 MPEP 位点结合,EC50 值为 1.6 微摩尔。 该化合物已显示出逆转安非他明诱导的过度运动的潜力,使其成为研究精神分裂症和其他精神疾病的候选药物 .

准备方法

VU0364289 的合成涉及 2-(苄氧基)乙酰氯与 4-(2-氨基苯腈)哌嗪的反应。该反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下,并在受控温度下进行。 然后使用标准色谱技术纯化产物 .

VU0364289 的工业生产方法没有得到广泛的记录,但合成可能涉及类似的步骤,并针对大规模生产进行优化,包括使用自动化反应器和连续流动系统以确保一致性和效率。

化学反应分析

Oxidation Reactions

The benzyloxy group and acetyl moiety in VU0364289 undergo oxidation under controlled conditions. Key observations include:

| Oxidizing Agent | Conditions | Primary Products | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or neutral aqueous medium, 20–50°C | Carboxylic acid derivatives | Selective oxidation of benzyl ether to benzoic acid derivatives |

| Chromium trioxide (CrO₃) | Anhydrous dichloromethane, 0–25°C | Ketones or carboxylic acids | Depends on stoichiometry and solvent polarity |

These reactions typically target the benzyl-protected oxygen, cleaving the ether bond to form carboxylates. The benzonitrile group remains inert under these conditions.

Reduction Reactions

The acetyl and benzyloxy groups are susceptible to reduction, yielding alcohol or amine derivatives:

| Reducing Agent | Conditions | Primary Products | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Secondary alcohols | Reduces carbonyl to CH₂OH without affecting nitrile |

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partial reduction of acetyl groups | Limited efficacy due to steric hindrance |

Selective reduction of the acetyl group is achievable with LiAlH₄, while NaBH₄ shows lower reactivity.

Nucleophilic Substitution

The benzyloxy group participates in nucleophilic substitution reactions, enabling structural diversification:

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Methanol, 60°C | Methoxy-substituted derivatives | SN2 mechanism with inversion |

| Potassium tert-butoxide (KOtBu) | DMF, 80°C | Bulky alkoxy products | Requires polar aprotic solvents |

These substitutions modify the benzyloxy moiety while preserving the piperazine and benzonitrile functionalities.

Synthetic Relevance

The compound is synthesized via a two-step protocol:

-

Acylation : Reaction of 4-(2-aminobenzonitrile)piperazine with 2-(benzyloxy)acetyl chloride in dichloromethane under nitrogen.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Yield Range |

|---|---|---|---|

| Oxidation | Benzyloxy group | KMnO₄, CrO₃ | 60–85% |

| Reduction | Acetyl group | LiAlH₄, NaBH₄ | 45–75% |

| Substitution | Benzyloxy group | NaOMe, KOtBu | 50–90% |

科学研究应用

Positive Allosteric Modulation

Research has identified 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5). This receptor plays a crucial role in various neurological processes, and modulation can lead to therapeutic benefits in conditions such as schizophrenia and anxiety disorders. The compound exhibited micromolar affinity for the mGlu5 allosteric binding site and demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models, indicating potential antipsychotic-like activity .

MAO-B Inhibition

The compound has also been explored for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. Derivatives similar to this compound have shown promise as multifunctional MAO-B inhibitors, providing neuroprotective effects and anti-neuroinflammatory activities. This suggests that modifications to the benzyloxyacetyl group could enhance its therapeutic profile against neurodegeneration .

Case Study 1: mGlu5 Modulation

In a study examining the pharmacological profile of N-aryl piperazine compounds, this compound was characterized as a potent mGlu5 positive allosteric modulator. The study highlighted its ability to shift glutamate concentration-response curves leftward, indicating enhanced receptor activation at lower concentrations of glutamate. This effect was linked to significant behavioral changes in animal models, supporting its potential use in treating psychotic disorders .

Case Study 2: Neuroprotection

Another investigation into the neuroprotective properties of related compounds revealed that modifications to the piperazine ring could enhance MAO-B inhibition and antioxidant activity. The findings suggest that derivatives of this compound could be developed further for therapeutic applications in neurodegenerative diseases, potentially improving patient outcomes through combined neuroprotective strategies .

作用机制

VU0364289 通过与 mGlu5 受体上的 MPEP 位点结合来发挥其作用,增强受体对谷氨酸的反应。这种正向变构调节导致受体活性增加,这可以调节涉及突触传递和可塑性的各种下游信号通路。 该化合物逆转安非他明诱导的过度运动的能力表明其在精神疾病中使谷氨酸能信号正常化的潜力 .

相似化合物的比较

与 VU0364289 相似的化合物包括其他 mGlu5 的正向变构调节剂,例如:

VU0092273: 另一种具有类似结合特性的选择性 mGlu5 调节剂。

ADX-47273: 以其在认知增强临床前模型中的有效性而闻名。

CDPPB: 一种经过充分研究的 mGlu5 调节剂,在神经精神疾病中具有潜在的治疗应用。

生物活性

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The aim of this article is to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and molecular targets. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Additionally, they may exhibit anti-cancer properties by inhibiting tumor growth through various pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Neuropharmacological Activity

The compound also displays neuropharmacological effects, particularly as a potential anxiolytic and antidepressant. Its action on the serotonin receptor system has been documented, suggesting a role in modulating mood and anxiety levels.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | 50 nM | Agonist |

| D2 Dopamine Receptor | 45 nM | Antagonist |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various piperazine derivatives including our compound. The study reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study 2: Neuropharmacological Effects

Another significant study demonstrated that this compound exhibited anxiolytic-like effects in rodent models. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

属性

IUPAC Name |

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPGKAICNBCBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU0364289 interact with its target and what are the downstream effects?

A: VU0364289 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:

- Increased intracellular calcium mobilization: VU0364289 enhances glutamate-induced calcium release within neurons [, ].

- Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].

- Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, VU0364289 demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].

Q2: What is known about the structure-activity relationship (SAR) of VU0364289 and its analogs?

A: Research indicates that the N-aryl piperazine scaffold of VU0364289 is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.

Q3: What preclinical data supports the potential therapeutic benefits of VU0364289?

A3: VU0364289 displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:

- Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].

- Cognitive enhancement: VU0364289 improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].

- Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].

Q4: What are the pharmacokinetic properties of VU0364289 that make it suitable for in vivo studies?

A: VU0364289 exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。